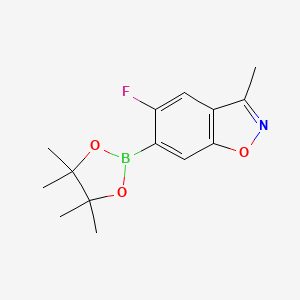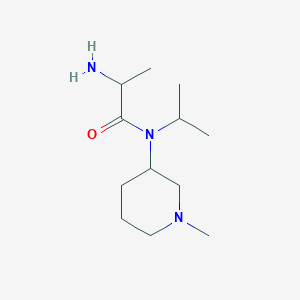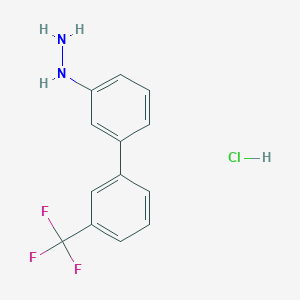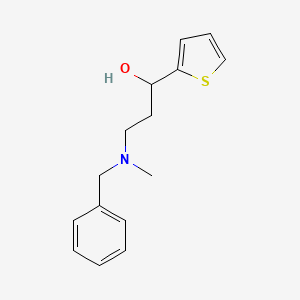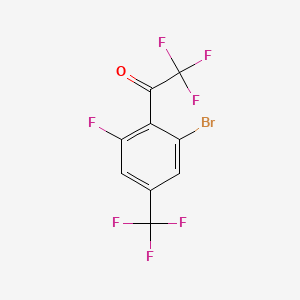
1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of a suitable aromatic precursor, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules, leading to specific biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde: Shares similar structural features but differs in functional groups.
2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: Another related compound with different functional groups and applications.
Uniqueness
1-(2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone stands out due to its specific combination of bromine, fluorine, and trifluoromethyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C9H2BrF7O |
|---|---|
Peso molecular |
339.00 g/mol |
Nombre IUPAC |
1-[2-bromo-6-fluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H2BrF7O/c10-4-1-3(8(12,13)14)2-5(11)6(4)7(18)9(15,16)17/h1-2H |
Clave InChI |
FWCPIEFUNPPEMO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxaspiro[3.3]Heptan-3-amine](/img/structure/B14772254.png)
![2-Amino-1-[2-[(cyclopropylmethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14772257.png)
